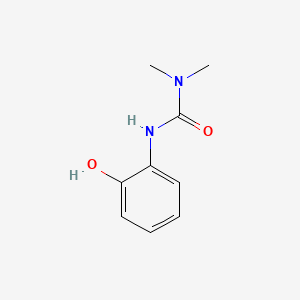
3-(2-Hydroxyphenyl)-1,1-dimethylurea
カタログ番号 B8787584
分子量: 180.20 g/mol
InChIキー: VYKYSTWKUAETPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04404356
Procedure details


Benzoxazolinone (200 g) was stirred with 1 liter of a 33% solution of dimethylamine in industrial alcohol at 50° C. for 48 hours. The alcohol and unchanged dimethylamine were distilled off under reduced pressure at below 60° C. and the product was recrystallised from a 1:1 by volume mixture of isopropanol and light petroleum ether (b.pt. 60°-80° C.). It melted at 148° C. (decomp.) as measured on a Kofler bench.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH3:11][NH:12][CH3:13]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([N:12]([CH3:13])[CH3:11])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)NC(=O)O2
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The alcohol and unchanged dimethylamine were distilled off under reduced pressure at below 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was recrystallised from a 1:1 by volume mixture of isopropanol and light petroleum ether (b.pt. 60°-80° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC=C1)NC(=O)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
